(3R)-4,7-dichloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indol-2-one
Description
Properties
IUPAC Name |
(3R)-4,7-dichloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO4/c1-24-10-4-2-9(3-5-10)13(21)8-17(23)14-11(18)6-7-12(19)15(14)20-16(17)22/h2-7,23H,8H2,1H3,(H,20,22)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXSCTYHLQHQDJ-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3NC2=O)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)C[C@]2(C3=C(C=CC(=C3NC2=O)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3R)-4,7-dichloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indol-2-one, commonly referred to as YK-4-279, is a compound of significant interest due to its biological activities, particularly in the context of cancer therapy. This article explores its mechanisms of action, efficacy against various cancer types, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C17H13Cl2NO4
- Molecular Weight : 366.2 g/mol
YK-4-279 primarily acts as an inhibitor of the EWS-FLI1 fusion protein, which is implicated in Ewing's sarcoma. This protein is known to interact with RNA helicase, and YK-4-279 disrupts this interaction, leading to apoptosis in Ewing's sarcoma cells. The binding affinity of YK-4-279 for EWS-FLI1 is characterized by a dissociation constant (Kd) of approximately 9.48 μM.
Additional Targets
In addition to EWS-FLI1, YK-4-279 has been shown to bind to other ETS transcription factors such as ERG and ETV1, which are involved in various cancers including prostate cancer. The compound's ability to target multiple pathways enhances its potential as a therapeutic agent.
Efficacy in Ewing's Sarcoma
Research indicates that YK-4-279 significantly reduces tumor growth in orthotopic xenograft models of Ewing's sarcoma. It has demonstrated effectiveness against chemotherapy-resistant cell lines both in vitro and in vivo.
Comparative Studies
A comparative study highlighted the potency of YK-4-279 against other therapeutic agents. In vitro assays showed that it induced apoptosis more effectively than conventional chemotherapeutics in resistant cancer cell lines .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their differentiating features:
Impact of Substitutions on Activity
- Chlorine vs.
- Methoxy vs. Methylamino: Replacing the 4-methoxy group with methylamino () introduces a basic nitrogen, which may improve solubility in acidic environments (e.g., lysosomal targeting) but could reduce membrane permeability .
- Aromatic Ring Modifications : The nitro group in the 3-nitrophenyl analog () introduces strong electron-withdrawing effects, possibly stabilizing radical intermediates or enabling photochemical reactions.
Stereochemical Considerations
The (3R) configuration of the reference compound is critical for its activity. For example, the (3Z)-configured fluorophenyl analog () shows distinct binding modes due to its planar, conjugated system, whereas the 3R-hydroxy group in the reference compound may form hydrogen bonds with catalytic residues in RHA .
Solubility and Pharmacokinetics
- The reference compound’s poor aqueous solubility () contrasts with the methyl-substituted analog (), which lacks polar chlorine atoms and may exhibit better oral bioavailability.
- The DMSO solubility of the reference compound (≥16.35 mg/mL) makes it suitable for in vitro assays, whereas analogs with nitro groups () may require specialized formulations for stability .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (3R)-4,7-dichloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indol-2-one, and how can enantiomeric purity be ensured?
- Methodology : Synthesis of indole derivatives typically involves multi-step reactions, including Claisen-Schmidt condensations, halogenation, and stereoselective reductions. For the (3R) configuration, asymmetric catalysis or chiral auxiliaries should be employed. Post-synthesis, enantiomeric purity can be verified via chiral HPLC or polarimetry. Structural confirmation requires -NMR, -NMR, and HRMS (High-Resolution Mass Spectrometry) .
Q. How should researchers address solubility limitations of this compound in experimental protocols?
- Methodology : The compound is insoluble in water but dissolves in DMSO (≥16.35 mg/mL) and ethanol (≥24.25 mg/mL) with ultrasonication. For biological assays, prepare stock solutions in DMSO and dilute in aqueous buffers (e.g., PBS) while maintaining DMSO concentration <1% to avoid cytotoxicity. Dynamic Light Scattering (DLS) can assess aggregation in solution .
Q. What safety precautions are necessary when handling this compound in the laboratory?
- Methodology : Classified under EU-GHS/CLP as acutely toxic (Category 4 for oral, dermal, and inhalation exposure). Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid aerosol formation. First-aid measures include rinsing skin/eyes with water and seeking medical attention for persistent irritation. Store at -20°C in airtight containers .
Advanced Research Questions
Q. What crystallographic strategies are recommended for resolving the stereochemical configuration and intermolecular interactions of this compound?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is ideal. For challenging cases (e.g., twinning or weak diffraction), use high-resolution synchrotron radiation. Crystallographic fragment screening (as in ) can map binding pockets in enzyme complexes. Pair with computational docking (MOE, AutoDock) to validate interactions .
Q. How can researchers design structure-activity relationship (SAR) studies to optimize the compound’s biological activity?
- Methodology :
- Core modifications : Introduce substituents at the 4-methoxyphenyl or indole ring to alter electronic effects.
- Functional group swaps : Replace the dichloro groups with fluorinated or brominated analogs to enhance binding affinity.
- Assays : Use enzyme inhibition assays (e.g., fluorescence polarization) and cellular models to correlate structural changes with activity. LC-MS/MS monitors metabolic stability .
Q. What analytical techniques are suitable for resolving contradictions in reported solubility or stability data?
- Methodology :
- Solubility conflicts : Compare results across solvents (DMSO vs. ethanol) using UV-Vis spectroscopy or nephelometry.
- Stability issues : Conduct accelerated stability studies (40°C/75% RH) with HPLC-UV monitoring. Degradation products can be identified via LC-HRMS/MS .
Q. How can the compound’s mechanism of action be elucidated in enzyme inhibition studies?
- Methodology :
- Kinetic assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to determine and binding stoichiometry.
- Structural biology : Co-crystallize the compound with target enzymes (e.g., oxidoreductases) to identify key hydrogen bonds or hydrophobic interactions. Mutagenesis studies validate binding residues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
